(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene
Description
(1R,4S)-2-Bromobicyclo[2.2.1]hept-2-ene is a brominated norbornene derivative with a bicyclic framework and a double bond at the 2-position. Its molecular formula is C₇H₉Br, with a molecular weight of 173.05 g/mol (calculated) . The compound’s CAS registry number is 694-90-6 , and it is commercially available as a racemic mixture (e.g., listed at $23.00 for 250 mg) . The (1R,4S) stereochemistry and the unsaturated bicyclic structure make it a versatile intermediate in organic synthesis, particularly in cycloadditions, cross-coupling reactions, and catalytic transformations .
Properties
Molecular Formula |
C7H9Br |
|---|---|
Molecular Weight |
173.05 g/mol |
IUPAC Name |
(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2/t5-,6+/m0/s1 |
InChI Key |
YFZLLLGFQCVYCK-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C=C2Br |
Canonical SMILES |
C1CC2CC1C=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is typically catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Bromobicyclo[2.2.1]hept-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate its production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]hept-2-ene.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]hept-2-ene.
Oxidation: Formation of epoxides or other oxygenated compounds.
Scientific Research Applications
2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Utilized in catalytic reactions to study reaction mechanisms and develop new catalytic processes
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[2.2.1]hept-2-ene primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers: 5-Bromobicyclo[2.2.1]hept-2-ene
- CAS : 5810-82-2
- Molecular Weight : 173.05 g/mol (identical to the target compound).
- Key Differences :
- The bromine substituent at the 5-position introduces distinct steric and electronic effects compared to the 2-bromo isomer.
- XLogP3 : 2.3 (vs. ~2.5 for 2-bromo isomer, estimated), suggesting slightly lower lipophilicity .
- Reactivity: The 5-bromo isomer is less commonly used in cross-coupling reactions due to reduced accessibility of the bromine in the bicyclic framework .
Saturated Analogues: (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
Comparison with Functionalized Derivatives
(1R,4S,7R)-7-Bromobicyclo[2.2.1]hept-2-ene
- CAS: Not explicitly listed, but referenced in catalytic studies .
- Key Differences :
- Additional bromine at the 7-position increases steric bulk, affecting catalytic activity in ring-opening metathesis.
- Physical Properties : Melting point = 239–241°C (vs. liquid state for the 2-bromo derivative) .
- Reactivity : Used in asymmetric ring-opening cross-metathesis with 92% yield and 98% enantiomeric excess (ee) .
Phenyl- and Benzyl-Substituted Analogues
- Example : (1R)-2-Benzyl-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene
- Key Differences: Bulkier substituents (e.g., benzyl) reduce reaction rates in hydroalumination but enhance stereoselectivity. Applications: Used to synthesize chiral organoaluminum Lewis acids for asymmetric catalysis .
Cross-Coupling Reactions
- Target Compound : Used in Pd-catalyzed couplings to form indole derivatives (35% yield) .
- Comparison with 7-Bromo Derivative : Higher yields (44%) reported for the 7-bromo isomer in catalytic metathesis .
Photoredox Catalysis
- Deboronative Radical Addition : The saturated analogue (1S,4R)-2-bromobicyclo[2.2.1]heptane was used to synthesize dioxaborolane derivatives (70% yield) . The unsaturated target compound’s reactivity in similar conditions remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
